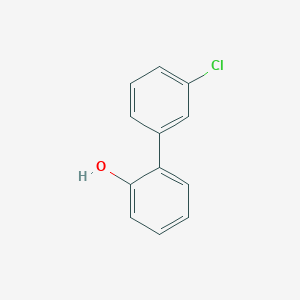

2-(3-Chlorophenyl)phenol

CAS No.: 249291-09-6

Cat. No.: VC11687141

Molecular Formula: C12H9ClO

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 249291-09-6 |

|---|---|

| Molecular Formula | C12H9ClO |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)phenol |

| Standard InChI | InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H |

| Standard InChI Key | OIBKYECEAHDLBJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O |

Introduction

Synthetic Pathways and Analogous Compounds

The synthesis of 2-(3-chlorophenyl)phenol may involve strategies similar to those used for related biphenolic structures:

Ullmann-Type Coupling

A plausible route involves coupling 2-bromophenol with 3-chlorophenyl boronic acid under palladium catalysis. This method is widely used for biphenyl synthesis and avoids harsh conditions .

Nitration-Reduction Pathways

Inspired by the preparation of 3-chloro-2-aminophenol , a potential method could involve:

-

Nitration: Introducing a nitro group at the 2-position of 3-chlorophenol.

-

Reduction: Converting the nitro group to an amine, followed by diazotization and coupling.

Table 2: Key Steps in Analogous Syntheses

Physicochemical Properties and Functional Groups

Hydrogen Bonding and Solubility

The phenolic -OH group enables hydrogen bonding, affecting solubility in polar solvents. Chlorine substitution at the 3-position enhances hydrophobicity, influencing partition coefficients (LogP).

Electronic and Spectroscopic Properties

-

UV-Vis Absorption: Expected strong absorption in the 250–300 nm range due to conjugated π-systems.

-

NMR Signatures: Proton environments include aromatic signals (δ 6.5–7.5 ppm) and the phenolic -OH (δ 5–10 ppm), with splitting patterns dependent on substituent positions .

Applications and Biological Relevance

While direct data on 2-(3-chlorophenyl)phenol is scarce, its analogs suggest potential roles:

Antimicrobial Agents

Chlorinated phenols are known for antimicrobial activity. Structural analogs like 3-chloro-2-aminophenol derivatives exhibit bioactivity, though toxicity profiles require evaluation .

Polymer Additives

Phenolic compounds are used as antioxidants in polymers. The electron-withdrawing chlorine atom may enhance radical scavenging capacity.

| Compound | Hazard Classifications | Source Basis |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)phenol | Combustible liquid, corrosive | Fisher Scientific SDS |

| 3-Chloro-2-nitrophenol | Oxidizing, toxic | Patent CN103360269B |

Research Gaps and Future Directions

-

Synthetic Optimization: Developing scalable routes with high purity.

-

Biological Screening: Assessing antimicrobial or antioxidant efficacy.

-

Environmental Fate Studies: Evaluating persistence and toxicity in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume